N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide
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Overview
Description
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide is a synthetic organic compound characterized by the presence of a difluorophenyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide typically involves the reaction of 3,4-difluoroaniline with sodium azide and triethyl orthoformate to form the tetrazole ring. This intermediate is then reacted with isobutyryl chloride under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols; reactions often require a catalyst and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide involves its interaction with specific molecular targets. The difluorophenyl group and tetrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(2,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide
- N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide
Uniqueness
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide is unique due to the specific positioning of the difluorophenyl group and the isobutyramide moiety. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N5O/c1-7(2)12(20)15-6-11-16-17-18-19(11)8-3-4-9(13)10(14)5-8/h3-5,7H,6H2,1-2H3,(H,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFMOEDDTHOTJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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